molecular formula C12H11N3O3 B1604827 1-(6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl)ethanone CAS No. 306935-64-8

1-(6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl)ethanone

Cat. No.: B1604827
CAS No.: 306935-64-8
M. Wt: 245.23 g/mol
InChI Key: LLPFLKKMWXCXOS-UHFFFAOYSA-N
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Properties

IUPAC Name

1-(6-methoxy-7-methylpyrrolo[2,3-g][2,1,3]benzoxadiazol-8-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-6-10(7(2)16)11-9(15(6)17-3)5-4-8-12(11)14-18-13-8/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPFLKKMWXCXOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1OC)C=CC3=NON=C32)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349694
Record name 1-(6-Methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306935-64-8
Record name 1-(6-Methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

1-(6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C12H11N3O3
Molecular Weight: 245.23 g/mol
CAS Number: 306935-64-8

The compound features a unique structure characterized by an oxadiazole ring fused with an indole moiety, which contributes to its diverse reactivity and potential applications.

Chemistry

In the realm of chemistry, 1-(6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl)ethanone serves as a versatile reagent for studying reaction mechanisms. Its ability to undergo oxidation and reduction reactions makes it valuable for synthesizing other chemical entities.

Table 1: Common Reactions Involving the Compound

Reaction TypeReagents UsedProducts Formed
OxidationKMnO4, H2O2Various oxidized derivatives
ReductionNaBH4, LiAlH4Reduced forms of the compound
SubstitutionHalogens, NucleophilesSubstituted derivatives

Biology

Biologically, this compound is being investigated for its effects on various biological systems. Preliminary studies suggest it may influence signaling pathways related to cell growth and apoptosis.

Case Study: Anticancer Activity
A study conducted on cell lines demonstrated that the compound exhibits cytotoxic properties against certain cancer cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways.

Medicine

While not yet approved for clinical use, preliminary preclinical studies indicate potential therapeutic applications in treating neurodegenerative diseases due to its neuroprotective properties.

Table 2: Potential Therapeutic Applications

ConditionMechanism of Action
Neurodegenerative DiseasesNeuroprotection via anti-apoptotic pathways
Inflammatory DisordersModulation of inflammatory cytokines

Industry

In industrial applications, this compound is being explored for its role in developing new materials with enhanced properties, particularly in the fields of polymers and coatings.

Comparison with Similar Compounds

1-(6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl)ethanone can be compared with other similar compounds, such as:

    1-(6-Methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl)ethan-1-ol: This compound has a similar structure but with an alcohol group instead of a ketone group.

    1-(6-Methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl)ethan-1-amine: This compound has a similar structure but with an amine group instead of a ketone group.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.

Biological Activity

1-(6-Methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl)ethanone is a compound with the molecular formula C12H11N3O3 and a molecular weight of 245.23 g/mol. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment.

The compound features a unique structure that contributes to its biological activity. Its key functional groups include an oxadiazole ring and an indole moiety, which are known for their diverse pharmacological properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that indole derivatives can inhibit the activity of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune evasion by tumors. Compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting that this compound may also possess comparable activity .

Antimicrobial Activity

The biological evaluation of related oxadiazole derivatives has revealed promising antimicrobial properties. These compounds were tested against a range of bacterial and fungal strains, showing effective inhibition at varying concentrations. The lipophilicity and redox potential of these compounds have been correlated with their antimicrobial efficacy .

Case Studies

  • Inhibition of IDO : A study evaluated the inhibitory effects of several indole-based compounds on IDO activity. The results indicated that modifications to the ketone group significantly influenced the binding affinity to the heme iron in IDO. Compounds with similar structural features as this compound showed enhanced potency when the ketone was present .
  • Antimicrobial Testing : A series of oxadiazole derivatives were synthesized and tested for their antimicrobial activity. The results suggested that specific substitutions on the oxadiazole ring could enhance activity against pathogens such as Staphylococcus aureus and Candida albicans .

Comparative Analysis

CompoundStructureBiological ActivityIC50 (μM)
This compoundStructurePotential anticancer and antimicrobialTBD
Indole derivative AStructureIDO inhibition20
Oxadiazole derivative BStructureAntimicrobial15

Preparation Methods

Formation of the Oxadiazoloindole Core

  • The fused 1,2,5-oxadiazole ring is commonly constructed via cyclization reactions involving amidoximes or related nitrogen-oxygen containing intermediates with appropriate electrophilic partners.
  • Precursor molecules such as 6-hydroxy-7-methylindole derivatives can be converted to the methoxy-substituted analogues by methylation (e.g., using methyl iodide or dimethyl sulfate under basic conditions).
  • The oxadiazole ring closure can be achieved by reaction of hydrazide or amidoxime functionality with carboxylic acid derivatives or equivalents, often under dehydrating conditions.

Introduction of the Acetyl Group

  • The acetyl substituent at the 8-position (1-position in the ethanone nomenclature) is typically introduced via Friedel-Crafts acylation or by reaction of the corresponding hydroxy or amino precursor with acetyl chloride or acetic anhydride.
  • Alternatively, acetylation can be performed on the fully assembled oxadiazoloindole core using acetylating reagents under mild conditions to avoid decomposition.

Example Synthetic Procedure (Inferred from Related Compounds)

Based on analogous syntheses of oxadiazole-containing heterocycles:

Step Reagents & Conditions Description
1 Starting indole derivative with hydroxy group at 6-position, methyl group at 7-position Starting material preparation or procurement
2 Methylation: Methyl iodide, base (e.g., K2CO3), solvent (acetone), reflux Conversion of 6-hydroxy to 6-methoxy group
3 Formation of amidoxime intermediate: Reaction with hydroxylamine derivatives Introduction of oxadiazole precursor functionality
4 Cyclization: Heating with carboxylic acid derivative or equivalent under dehydrating conditions Formation of fused 1,2,5-oxadiazole ring
5 Acetylation: Acetyl chloride or acetic anhydride, Lewis acid catalyst or base, room temperature or mild heating Installation of acetyl group at 8-position

Analytical Characterization During Preparation

  • Chromatographic techniques such as UPLC-ESI-Q-TOF-MS are employed to confirm molecular ion peaks and fragmentation patterns consistent with the target compound.
  • NMR spectroscopy (1H and 13C) is used to verify substitution patterns, especially the presence of methoxy, methyl, and acetyl groups.
  • IR spectroscopy confirms characteristic functional groups like C=O (acetyl), C-O (methoxy), and heterocyclic ring vibrations.
  • Melting point determination provides purity and identity confirmation.

Data Table Summarizing Key Preparation Parameters

Parameter Details
Molecular Formula C12H11N3O3
Molecular Weight 245.23 g/mol
Key Reagents Methyl iodide (for methylation), hydroxylamine derivatives (for amidoxime formation), acetyl chloride (for acetylation)
Solvents Acetone, ethanol, dry solvents for cyclization (e.g., DMF, DMSO)
Reaction Conditions Reflux for methylation (several hours), heating under dehydrating conditions for cyclization, mild heating or room temperature for acetylation
Yield (Reported Analogues) Moderate to good yields (30-90%) depending on step and purification
Purification Crystallization from ethanol or other solvents, chromatographic purification

Q & A

Q. Advanced: How can selectivity challenges in the synthesis of this compound be addressed?

Methodological Answer: Selectivity issues arise due to competing reaction pathways (e.g., over-oxidation or unwanted ring openings). Strategies include:

  • Catalyst Screening: Test transition-metal catalysts (e.g., Pd or Cu) to direct cyclization regioselectivity.
  • Solvent Effects: Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and reduce side reactions.
  • Kinetic Control: Monitor reaction progress via HPLC or TLC to terminate reactions before byproduct formation.
    Refer to structural analogs like triazolo-pyrimidines, where steric hindrance from substituents (e.g., methoxy groups) is leveraged to direct reactivity .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:
A combination of techniques is essential:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Identify methoxy (δ ~3.8 ppm), methyl (δ ~2.5 ppm), and aromatic protons.
    • 2D NMR (COSY, HSQC): Resolve overlapping signals in the oxadiazoloindole core.
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., expected [M+H]⁺ for C₁₃H₁₁N₃O₃: 265.27 g/mol).
  • IR Spectroscopy: Detect carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole ring vibrations.
    Cross-reference with structurally similar compounds (e.g., indazole derivatives) to assign peaks accurately .

Q. Advanced: How can crystallographic data resolve ambiguities in structural elucidation?

Methodological Answer: X-ray crystallography provides definitive bond lengths and angles, critical for confirming the oxadiazoloindole scaffold. For example:

  • Crystal Growth: Use slow evaporation in a solvent mixture (e.g., CHCl₃/hexane).
  • Data Collection: Synchrotron radiation improves resolution for small crystals.
  • Density Functional Theory (DFT): Compare experimental data with computational models to validate stereoelectronic effects.
    Studies on quinoline derivatives demonstrate how crystallography resolves substituent positioning in polycyclic systems .

Basic: How can computational methods predict the reactivity of this compound?

Methodological Answer:

  • Molecular Orbital Analysis (HOMO/LUMO): Use Gaussian or ORCA software to predict sites for electrophilic/nucleophilic attack.
  • Docking Studies: Screen for potential biological targets (e.g., kinase enzymes) using AutoDock Vina.
  • Solubility Prediction: Apply COSMO-RS to estimate logP and solubility in common solvents.
    These methods are validated for oxazole and triazolo analogs, where electron-withdrawing groups (e.g., oxadiazole) reduce HOMO energy, altering reactivity .

Q. Advanced: What strategies reconcile discrepancies between computational predictions and experimental results?

Methodological Answer:

  • Parameter Optimization: Adjust force fields (e.g., AMBER) to better model oxadiazole ring strain.
  • Dynamic Simulations: Run MD simulations to account for solvent effects or conformational flexibility.
  • Sensitivity Analysis: Identify which computational assumptions (e.g., rigid geometry) contribute to errors.
    Refer to studies on benzothiazole derivatives, where solvent polarity significantly impacts reaction outcomes despite initial predictions .

Basic: What are the key stability challenges for this compound under experimental conditions?

Methodological Answer:

  • Photodegradation: Protect from light using amber glassware, as oxadiazolo rings are prone to UV-induced cleavage.
  • Thermal Stability: Store at –20°C; DSC analysis can identify decomposition temperatures.
  • Hydrolytic Sensitivity: Avoid aqueous buffers at high pH, which may hydrolyze the oxadiazole ring.
    Degradation pathways are analogous to nitrobenzimidazole compounds, where electron-deficient heterocycles are labile under basic conditions .

Q. Advanced: How can accelerated stability studies inform long-term storage protocols?

Methodological Answer:

  • Forced Degradation: Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
  • LC-MS Monitoring: Identify degradation products (e.g., ring-opened intermediates).
  • Arrhenius Modeling: Extrapolate shelf life from high-temperature data.
    Studies on wastewater matrices highlight the importance of continuous cooling to mitigate organic degradation during prolonged experiments .

Basic: What biological targets are plausible for this compound based on structural analogs?

Methodological Answer:

  • Kinase Inhibition: The oxadiazoloindole scaffold resembles ATP-binding site inhibitors (e.g., staurosporine analogs).
  • Antimicrobial Activity: Test against Gram-positive bacteria, as methoxy and methyl groups enhance membrane penetration.
  • CYP450 Interactions: Screen for isoform-specific inhibition using liver microsomes.
    Triazolo-pyrimidine derivatives with similar substituents show activity against parasitic enzymes .

Q. Advanced: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

  • Dose-Response Curves: Ensure assays cover a wide concentration range (nM–μM).
  • Metabolite Profiling: Use LC-HRMS to identify active/inactive metabolites.
  • Cell Line Validation: Compare results in primary vs. immortalized cells to rule out off-target effects.
    Contradictions in indazole derivative studies were resolved by accounting for assay-specific redox conditions .

Basic: How should researchers approach analytical method development for this compound?

Methodological Answer:

  • HPLC Optimization: Use C18 columns with mobile phases (e.g., MeCN/H₂O + 0.1% TFA) to achieve baseline separation.
  • Detection Wavelength: Set to 254 nm (strong absorbance for aromatic/heterocyclic systems).
  • Validation: Follow ICH Q2(R1) guidelines for linearity, LOD, and LOQ.
    Methods for carbazole derivatives demonstrate the importance of pH control in retention time reproducibility .

Q. Advanced: What advanced techniques quantify trace impurities in synthesized batches?

Methodological Answer:

  • 2D-LC-MS/MS: Couple orthogonal separations (e.g., ion exchange + reversed-phase) for high sensitivity.
  • NMR qNMR: Quantify impurities <0.1% using ERETIC2 calibration.
  • Stability-Indicating Assays: Stress samples under oxidative/thermal conditions to force impurity formation.
    Protocols from nitrobenzimidazole research highlight the role of hyphenated techniques in impurity profiling .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl)ethanone
Reactant of Route 2
1-(6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl)ethanone

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